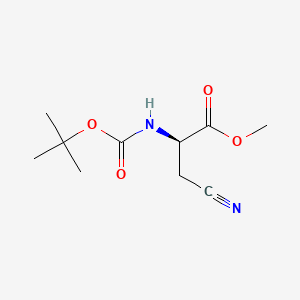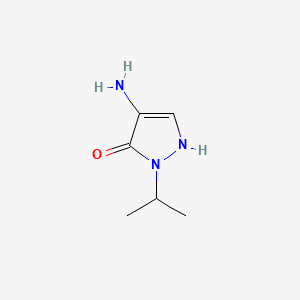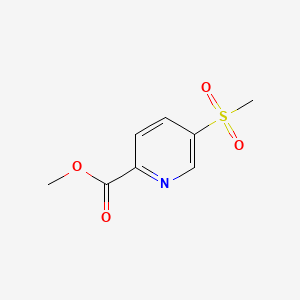
5-(Metilsulfonil)picolinato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(methylsulfonyl)picolinate is an organic compound with the molecular formula C8H9NO4S. It is a derivative of picolinic acid, featuring a methylsulfonyl group attached to the 5-position of the pyridine ring.
Aplicaciones Científicas De Investigación
Methyl 5-(methylsulfonyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(methylsulfonyl)picolinate typically involves the sulfonation of methyl picolinate. One common method includes the reaction of methyl picolinate with a sulfonating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for Methyl 5-(methylsulfonyl)picolinate are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(methylsulfonyl)picolinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding methyl picolinate.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylsulfonyl group.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methyl picolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Methyl 5-(methylsulfonyl)picolinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The methylsulfonyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Methyl picolinate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methyl 5-chloropicolinate: Contains a chlorine atom instead of a methylsulfonyl group, leading to different reactivity and applications.
Methyl 5-nitropicolinate:
Uniqueness: Methyl 5-(methylsulfonyl)picolinate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
methyl 5-methylsulfonylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIRYJPNCZNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700209 |
Source


|
| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201326-81-9 |
Source


|
| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
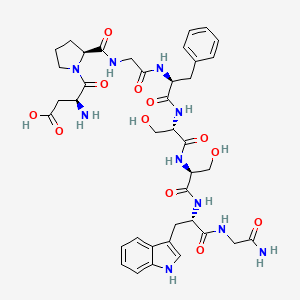
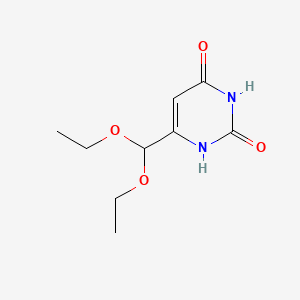

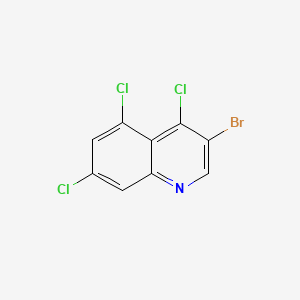
![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)
![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)
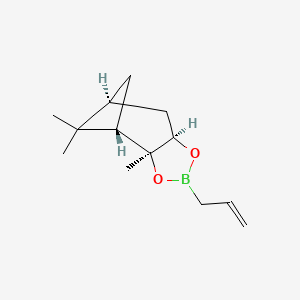
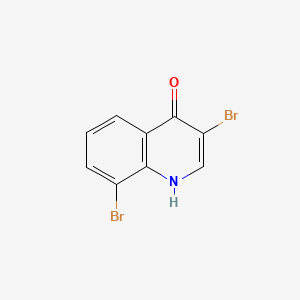
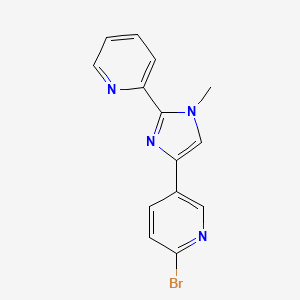
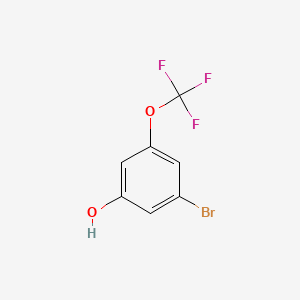
![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)
![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)
